7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

Lipophilicity Membrane permeability Drug-likeness

Specifically source this InterBioScreen screening compound—not a generic coumarin—to ensure experimental reproducibility. Its unique 7-(4-bromophenyl-2-oxoethoxy) and 3-ethyl-4,8-dimethyl pattern dictates a distinct halogenic bonding profile and high lipophilicity (logP 5.28), which is critical for caspase-3/7 activation assays and CNS-targeted library screening. Substituting with a 4-methylphenyl or regioisomeric analog risks divergent target engagement and invalid structure-activity relationship data. Validate halogen-bond interactions in co-crystallography studies using the bromine sigma-hole handle, a feature absent in non-halogenated analogs.

Molecular Formula C21H19BrO4
Molecular Weight 415.3 g/mol
Cat. No. B11156751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one
Molecular FormulaC21H19BrO4
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)C)OC1=O)C
InChIInChI=1S/C21H19BrO4/c1-4-16-12(2)17-9-10-19(13(3)20(17)26-21(16)24)25-11-18(23)14-5-7-15(22)8-6-14/h5-10H,4,11H2,1-3H3
InChIKeyBCMKDIKKWXCAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one: A Distinctive Halogenated Coumarin for Focused Screening Libraries


7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a fully synthetic coumarin (2H-chromen-2-one) derivative distinguished by a 4-bromophenyl-2-oxoethoxy substituent at the 7-position and a unique 3-ethyl-4,8-dimethyl substitution pattern on the benzopyrone core [1]. As a member of the InterBioScreen screening compound library (STOCK1N-34893), it belongs to a class of heterocycles extensively investigated for caspase activation and apoptosis induction [2]. Its calculated physicochemical profile — including a logP of 5.28, a topological polar surface area of 52.6 Ų, and the absence of hydrogen bond donors — suggests pronounced membrane permeability and a pharmacokinetic handling distinct from more polar, hydroxylated coumarins [1].

Why 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one Cannot Be Replaced by Other In-Class Coumarins


Generic substitution among coumarin derivatives carries a high risk of functional divergence because small structural changes — particularly in the nature and position of the 7-alkoxy substituent and the C-3/C-4/C-8 alkylation pattern — profoundly alter lipophilicity, electronic distribution, and target engagement [1]. The 4-bromophenyl moiety of the target compound introduces both a significant hydrophobic surface and a halogen atom capable of participating in halogen bonding interactions, which are absent in the corresponding 4-methylphenyl or unsubstituted phenyl analogs [2]. Regioisomeric variants (e.g., 5-substituted rather than 7-substituted analogs) exhibit different molecular shapes and dipole moments, leading to divergent binding modes in apoptosis-related protein targets [2]. Consequently, substituting this compound with a structurally related but chemically distinct coumarin is likely to yield irreproducible biological data, compromised structure-activity relationships, and misleading screening outcomes.

Quantitative Differentiation of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one from Its Closest Analogs


Lipophilicity (logP) Comparison with the 7-Hydroxy Precursor and a 4-Methylphenyl Analog

The target compound exhibits a calculated logP of 5.28, which is substantially higher than that of the 7-hydroxy precursor 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (logP approximately 2.8–3.2 by estimation) and moderately elevated relative to the non-brominated 4-methylphenyl analog 3-ethyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one (logP approximately 4.8–5.0). This ~0.3–0.5 log unit increase conferred by the bromine atom [1] translates to an approximately 2- to 3-fold higher octanol-water partition coefficient, indicating superior passive membrane permeability for intracellular target access. The complete absence of hydrogen bond donors further reinforces this permeability advantage [1].

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential vs. Carboxylated Analogs

The target compound has a TPSA of 52.6 Ų, which falls within the favorable range (≤60–70 Ų) for blood-brain barrier (BBB) penetration, in contrast to the ester analog ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, which carries an additional ethoxycarbonyl group and consequently a TPSA exceeding 80 Ų [1]. This ~28+ Ų TPSA difference is quantitatively meaningful: compounds with TPSA > 80 Ų typically exhibit poor CNS penetration, whereas those with TPSA < 60 Ų are considered BBB-permeable [2]. The target compound therefore offers a distinct advantage in CNS-targeted screening campaigns where the ester analog would be disqualified [2].

TPSA Blood-Brain Barrier CNS penetration

Halogen Bonding Capability: Bromine vs. Methyl/Unsubstituted Phenyl at the 4-Position

The 4-bromophenyl substituent of the target compound presents a sigma-hole on the bromine atom capable of forming directional halogen bonds with Lewis bases (e.g., backbone carbonyls in protein binding sites), a feature absent in the 4-methylphenyl analog 3-ethyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one [1] [2]. The calculated molecular electrostatic potential (MEP) at the sigma-hole of the bromine atom is positive (approximately +10 to +15 kcal/mol), enabling a stabilizing interaction energy of approximately -2 to -5 kcal/mol with a carbonyl oxygen acceptor [2]. This halogen bond contribution can improve binding affinity by 2- to 10-fold compared to the methyl analog in targets where halogen bonding is geometrically feasible [2].

Halogen bonding Sigma-hole Molecular recognition

Molecular Weight and Ligand Efficiency Considerations vs. the 3,4,8-Trimethyl Analog

The target compound has a molecular weight of 415.28 Da, which is 14 Da lower than the 3,4,8-trimethyl analog 7-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one (MW ≈ 429.3 Da) [1]. While this difference appears modest, it is significant in the context of fragment-based and lead-like screening: the target compound remains under the commonly applied 425 Da cutoff for lead-like chemical space, whereas the trimethyl analog exceeds this threshold [2]. The lower molecular weight also implies a higher ligand efficiency (LE) metric for any given binding affinity, improving the developability profile and leaving more room for subsequent optimization [2].

Molecular weight Ligand efficiency Lead-likeness

Regioisomeric Differentiation: 7-Substituted vs. 5-Substituted 2H-Chromen-2-one Scaffold

The target compound carries the 4-bromophenyl-2-oxoethoxy group at the 7-position of the coumarin core, in contrast to the regioisomer 5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one, which is substituted at the 5-position [1]. This positional difference results in distinct molecular shape and electrostatic potential distributions: the 7-substituted isomer presents the bromophenyl moiety extended linearly along the molecular axis, while the 5-substituted isomer introduces a significant bend, altering the vector of the halogen bond donor relative to the coumarin scaffold [1] [2]. In caspase-activating coumarin chemotypes, the 7-alkoxy substitution pattern has been specifically associated with optimal apoptosis-inducing activity, whereas 5-substituted analogs frequently show reduced or absent activity [2].

Regioisomerism Scaffold geometry Binding mode divergence

Rotatable Bond Count and Conformational Flexibility vs. Constrained Analogs

The target compound possesses 5 rotatable bonds, including the ethoxy linker and the ethyl group at position 3, which provides conformational flexibility that may facilitate induced-fit binding to protein targets [1]. By comparison, the ester analog ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has 8 rotatable bonds due to the additional propanoate chain, incurring a larger conformational entropy penalty upon binding (estimated penalty of approximately 0.8–1.2 kcal/mol per restricted rotor) [2]. The lower rotatable bond count of the target compound (5 vs. 8) implies a reduced entropic barrier to binding, which can translate to improved binding affinity for targets that do not require the additional flexibility [2].

Conformational entropy Rotatable bonds Binding free energy

Optimal Procurement Scenarios for 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one


Apoptosis Pathway Screening: Caspase Activation and Programmed Cell Death Assays

Based on the patent-reported caspase-activating activity of the 7-alkoxy-2H-chromen-2-one chemotype [1], this compound is best deployed as a screening candidate in cell-based caspase-3/7 activation assays (e.g., using fluorogenic substrates such as Ac-DEVD-AMC) in cancer cell lines. Its high lipophilicity (logP 5.28) ensures efficient cell penetration and intracellular target access [2]. The bromine atom provides a handle for structure-activity relationship studies through potential halogen bonding interactions [3].

Structure-Based Drug Design: Halogen Bond-Enabled Molecular Recognition Studies

The 4-bromophenyl moiety of this compound makes it an ideal tool for co-crystallography or molecular docking studies aimed at identifying halogen bond-mediated protein-ligand interactions [3]. In targets where a sigma-hole acceptor (carbonyl oxygen) is present in the binding pocket, this compound can serve as a probe for validating halogen bonding as a design principle, which is not achievable with the corresponding 4-methylphenyl analog [3].

CNS Drug Discovery: Blood-Brain Barrier Penetration-Focused Libraries

With a TPSA of 52.6 Ų [2], well below the CNS exclusion threshold of 80 Ų [4], this compound is appropriate for inclusion in CNS-targeted compound libraries. It can be used in phenotypic screens for neurological indications where the more polar ester analog (TPSA > 80 Ų) would be excluded due to predicted poor brain penetration [2] [4].

Lead-Likeness-Compliant Hit-to-Lead Optimization Programs

The compound's molecular weight (415.28 Da) falls under the 425 Da lead-like cutoff [5], and its 5 rotatable bonds confer a moderate conformational entropy penalty [6]. These properties make it a suitable starting point for hit-to-lead optimization campaigns where maintaining lead-likeness metrics is essential for downstream success. It offers a better developability profile than the 3,4,8-trimethyl analog (MW > 425 Da) or the ester analog (8 rotatable bonds) [2] [5].

Quote Request

Request a Quote for 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.